4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) is a chemical compound known for its unique structure and properties It is a type of Schiff base, which is a compound typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) involves the reaction of 2-methoxybenzaldehyde with a diamine compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The methoxy groups on the phenol rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine and aldehyde compounds.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for protecting metals in acidic environments
Mechanism of Action
The mechanism by which 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) exerts its effects involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The molecular targets include metal surfaces, and the pathways involve adsorption and complexation reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Azanediylbis(methylene))bis(2-hydroxyphenol): Similar structure but with hydroxyl groups instead of methoxy groups.
4,4’-(Azanediylbis(methylene))bis(2-chlorophenol): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) is unique due to its methoxy groups, which enhance its solubility and reactivity compared to its hydroxyl and chlorine analogs. This makes it particularly effective as a corrosion inhibitor and in forming stable metal complexes .
Properties
IUPAC Name |
4-[[(4-hydroxy-3-methoxyphenyl)methylamino]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15-7-11(3-5-13(15)18)9-17-10-12-4-6-14(19)16(8-12)21-2/h3-8,17-19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPSHAFWMFSPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.